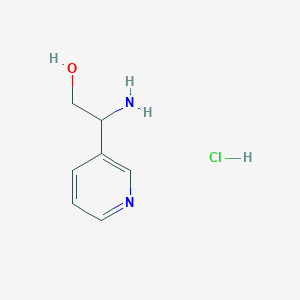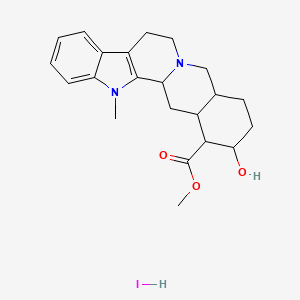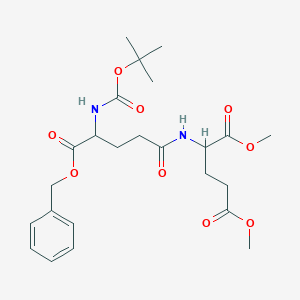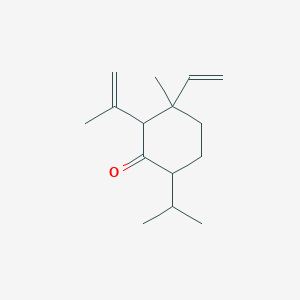
1-(3-Pyridinyl)-2-hydroxyethylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-アミノ-2-(ピリジン-3-イル)エタノール塩酸塩は、ピリジン環にアミノエタノール基が置換されたキラル化合物です。
製法
合成経路と反応条件
(R)-2-アミノ-2-(ピリジン-3-イル)エタノール塩酸塩の合成は、一般的に以下の手順で行われます。
出発物質: 合成は、ピリジン-3-カルバルデヒドとキラルアミンから始まります。
還元: アルデヒド基は、水素化ホウ素ナトリウム (NaBH4) または水素化リチウムアルミニウム (LiAlH4) などの還元剤を使用してアルコールに還元されます。
アミノ化: 得られたアルコールは、適切なアミン源を用いて制御された条件下でアミノ化され、アミノ基が導入されます。
塩酸塩の生成: 最後に、化合物は塩酸 (HCl) で処理することにより、塩酸塩に変換されます。
工業的生産方法
工業的な設定では、(R)-2-アミノ-2-(ピリジン-3-イル)エタノール塩酸塩の生産は、収率と純度を高くするために最適化された反応条件で行われる場合があります。これには、反応効率とスケーラビリティを高めるために、高度な触媒系と連続フロー反応器の使用が含まれます。
化学反応の分析
反応の種類
(R)-2-アミノ-2-(ピリジン-3-イル)エタノール塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウム (KMnO4) または三酸化クロム (CrO3) などの酸化剤を使用して、対応するケトンまたはアルデヒドに酸化することができます。
還元: 還元反応は、NaBH4 または LiAlH4 などの還元剤を使用して、化合物をさまざまなアルコールまたはアミンに変換することができます。
置換: アミノ基とヒドロキシル基は、求核置換反応に関与し、さまざまな誘導体の生成につながる可能性があります。
一般的な試薬と条件
酸化: KMnO4、CrO3、およびその他の酸化剤は、酸性または塩基性条件下で使用されます。
還元: NaBH4、LiAlH4、および触媒的加水素化。
置換: ハロゲン化アルキル、アシルクロリド、およびその他の求電子剤などの求核剤。
主要な生成物
これらの反応から生成される主要な生成物には、さまざまな置換ピリジン誘導体、アルコール、アミン、およびその他の官能基化された化合物が含まれます。
科学的研究の応用
化学
化学において、(R)-2-アミノ-2-(ピリジン-3-イル)エタノール塩酸塩は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのキラルな性質は、不斉合成やエナンチオマー的に純粋な化合物の開発において価値があります。
生物学
生物学的研究では、この化合物は、受容体結合研究におけるリガンドとしての可能性について研究されています。また、生物活性分子の合成のための前駆体としても役立つことができます。
医学
医薬品化学において、(R)-2-アミノ-2-(ピリジン-3-イル)エタノール塩酸塩は、その潜在的な治療的応用について調査されています。特定の受容体または酵素を標的とする新薬の設計におけるファーマコフォアとして作用する可能性があります。
工業
工業部門では、この化合物は、特殊化学品の生産に、および農薬や医薬品の合成における中間体として使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(pyridin-3-yl)ethanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxaldehyde and a chiral amine.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using a suitable amine source under controlled conditions to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(pyridin-3-yl)ethanol hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
®-2-Amino-2-(pyridin-3-yl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different alcohols or amines using reducing agents like NaBH4 or LiAlH4.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, alcohols, amines, and other functionalized compounds.
科学的研究の応用
Chemistry
In chemistry, ®-2-Amino-2-(pyridin-3-yl)ethanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, ®-2-Amino-2-(pyridin-3-yl)ethanol hydrochloride is investigated for its potential therapeutic applications. It may act as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
(R)-2-アミノ-2-(ピリジン-3-イル)エタノール塩酸塩の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。アミノ基とヒドロキシル基は、これらの標的の活性部位と水素結合やその他の相互作用を形成し、それらの活性を調節し、さまざまな生物学的効果をもたらします。
類似化合物の比較
類似化合物
- 2-アミノ-2-(ピリジン-4-イル)エタノール塩酸塩
- 2-アミノ-2-(ピリジン-2-イル)エタノール塩酸塩
- 2-アミノ-2-(ピリジン-3-イル)プロパノール塩酸塩
独自性
(R)-2-アミノ-2-(ピリジン-3-イル)エタノール塩酸塩は、その特定のキラル配置とピリジン環におけるアミノエタノール基の位置のために独特です。この配置は、その異性体やアナログと比較して、異なる生物学的活性と化学反応性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
- 2-Amino-2-(pyridin-4-yl)ethanol hydrochloride
- 2-Amino-2-(pyridin-2-yl)ethanol hydrochloride
- 2-Amino-2-(pyridin-3-yl)propanol hydrochloride
Uniqueness
®-2-Amino-2-(pyridin-3-yl)ethanol hydrochloride is unique due to its specific chiral configuration and the position of the aminoethanol group on the pyridine ring. This configuration can result in distinct biological activities and chemical reactivity compared to its isomers and analogs.
特性
分子式 |
C7H11ClN2O |
|---|---|
分子量 |
174.63 g/mol |
IUPAC名 |
2-amino-2-pyridin-3-ylethanol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-7(5-10)6-2-1-3-9-4-6;/h1-4,7,10H,5,8H2;1H |
InChIキー |
YFHAPDPDCSTMJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine](/img/structure/B12291729.png)

![5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;chloride](/img/structure/B12291740.png)
![[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid)](/img/structure/B12291744.png)
![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B12291752.png)

![6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one](/img/structure/B12291757.png)
![cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha]](/img/structure/B12291759.png)


![6-Benzofuranethanamine,N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]-](/img/structure/B12291774.png)

![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12291798.png)

